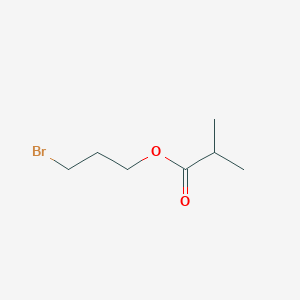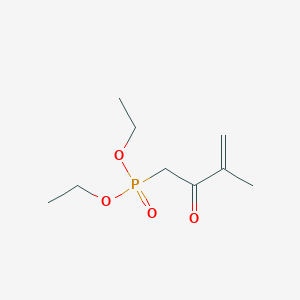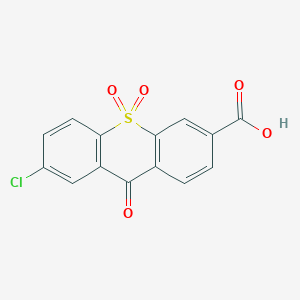![molecular formula C38H42 B14644407 1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene] CAS No. 54378-47-1](/img/structure/B14644407.png)
1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Bis[4-(1-phenylvinyl)phenyl]decane is an organic compound characterized by its unique structure, which includes two phenylvinyl groups attached to a decane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis[4-(1-phenylvinyl)phenyl]decane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
1,10-Bis[4-(1-phenylvinyl)phenyl]decane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst are typical.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
1,10-Bis[4-(1-phenylvinyl)phenyl]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1,10-Bis[4-(1-phenylvinyl)phenyl]decane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, including those involved in cell growth, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
- 1,10-Bis(4-bromophenyl)decane
- 1,10-Bis(4-methoxyphenyl)decane
- 1,10-Bis(4-nitrophenyl)decane
Uniqueness
1,10-Bis[4-(1-phenylvinyl)phenyl]decane is unique due to its phenylvinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .
属性
CAS 编号 |
54378-47-1 |
|---|---|
分子式 |
C38H42 |
分子量 |
498.7 g/mol |
IUPAC 名称 |
1-(1-phenylethenyl)-4-[10-[4-(1-phenylethenyl)phenyl]decyl]benzene |
InChI |
InChI=1S/C38H42/c1-31(35-19-13-9-14-20-35)37-27-23-33(24-28-37)17-11-7-5-3-4-6-8-12-18-34-25-29-38(30-26-34)32(2)36-21-15-10-16-22-36/h9-10,13-16,19-30H,1-8,11-12,17-18H2 |
InChI 键 |
BWFHLOSXDFDDDJ-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCCCCCCCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


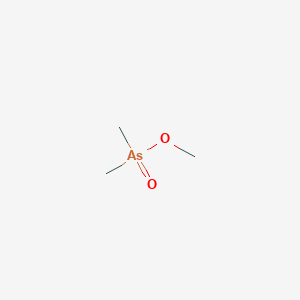
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
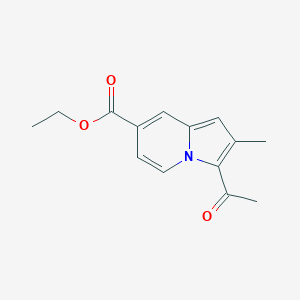
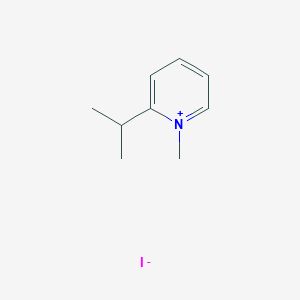

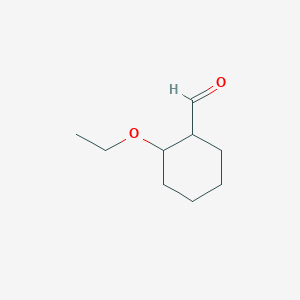
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
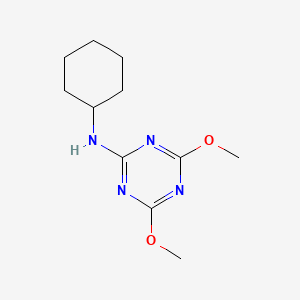
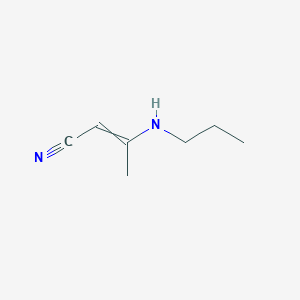
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
